8-Chloropyrido[2,3-d]pyridazin-5-amine
Description
8-Chloropyrido[2,3-d]pyridazin-5-amine is a heterocyclic compound featuring a fused pyrido-pyridazine core with a chlorine substituent at position 8 and an amine group at position 3. The chlorine atom at position 8 introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
2843-73-4 |
|---|---|
Molecular Formula |
C7H5ClN4 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloropyrido[2,3-d]pyridazin-5-amine |
InChI |
InChI=1S/C7H5ClN4/c8-6-5-4(2-1-3-10-5)7(9)12-11-6/h1-3H,(H2,9,12) |
InChI Key |
PKZKNMHNOTTXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN=C2N)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one (Intermediate)
- Starting Material: 2,3-Pyridine Dicarboxylic Acid (PDA)
- Procedure:
Chlorination to Form Dichloropyridazine
- Reagents: Phosphorus oxychloride (POCl₃) and pyridine
- Reaction Conditions:
Amination to Form 8-Amino Derivative
The chlorinated intermediate undergoes nucleophilic substitution with ammonia or primary amines to generate the amino derivative.
Nucleophilic Substitution with Ammonia
- Method:
- Refluxing the dichloropyridazine with excess ammonia in a suitable solvent such as ethanol or polyethylene glycol (PEG-400).
- Reaction parameters typically involve heating at 120-140°C for several hours.
- The amino group replaces chlorine at the 5-position, resulting in 8-amino-5-chloropyrido[2,3-d]pyridazine.
Direct Amination with Primary Amines
- Procedure:
- The dichloropyridazine reacts with primary amines (e.g., methylamine, piperazine derivatives) in PEG-400 at elevated temperatures.
- The reaction is carried out in an oil bath at around 140°C.
- The crude product is purified via column chromatography.
Final Functionalization to Obtain 8-Chloropyrido[2,3-d]pyridazin-5-amine
The last step involves selective substitution at the 5-chlorine position with an amino group, often facilitated by catalytic or thermal conditions.
Amination Using Ammonia or Amine Derivatives
- Method:
- The chlorinated pyridazine derivative is heated with ammonia or amine derivatives in PEG-400 or ethanol.
- Conditions typically involve heating at 120-140°C for 4-8 hours.
- The reaction is monitored by TLC and purified by recrystallization or chromatography.
Purification and Characterization
- The product is purified through recrystallization or column chromatography.
- Structural confirmation involves spectral techniques such as IR, NMR, and LC-MS, consistent with literature data.
Supporting Data and Analytical Characterization
Summary of Reaction Pathway
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Dehydration of PDA | Acetic anhydride | Reflux at 110°C | Synthesis of pyridazinone intermediate |
| 2 | Chlorination | POCl₃, pyridine | Reflux | Formation of dichloropyridazine |
| 3 | Nucleophilic substitution | NH₃ or primary amines | 120–140°C | Formation of amino derivatives |
| 4 | Final amination | Ammonia or amines | 120–140°C | Synthesis of target compound |
Concluding Remarks
The synthesis of 8-Chloropyrido[2,3-d]pyridazin-5-amine involves a multi-step process starting from readily available pyridine derivatives, progressing through dehydration, chlorination, and nucleophilic substitution reactions. The process is well-documented in the literature, with reaction conditions optimized for high yield and purity. The key to successful synthesis lies in controlling reaction temperatures, reagent stoichiometry, and purification techniques, supported by spectral analysis for confirmation.
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[2,3-d]pyridazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of 8-Chloropyrido[2,3-d]pyridazin-5-amine, which can exhibit different chemical and biological properties .
Scientific Research Applications
8-Chloropyrido[2,3-d]pyridazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Fused Pyrimidine/Pyridazine Systems
The compound’s closest analogues include:
Key Comparative Insights
Aromaticity and Reactivity: The pyrido-pyridazine core of 8-chloropyrido[2,3-d]pyridazin-5-amine offers greater aromaticity compared to partially saturated derivatives like 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine . Thieno-pyrimidines (e.g., 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone) replace nitrogen with sulfur, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: Chlorine at position 8 (target compound) vs. position 4 (tetrahydropyrido-pyrimidine) impacts steric and electronic interactions. Position 8 in a fused system may hinder access to active sites compared to peripherally substituted analogues .
Biological Activity: Chromeno-pyrimidines (e.g., 8a–8c) with hydrazinyl and chlorophenyl groups exhibit reported antimicrobial activity, suggesting that the fused pyrido-pyridazine system in the target compound could share similar applications . Thieno-pyrimidines (Fig. 13) with quinazoline or pyrido fusions demonstrate kinase inhibition, implying that the target compound’s planar structure may also target ATP-binding pockets .
Synthetic Accessibility :
- The pyrido-pyridazine scaffold requires multi-step fusion reactions, whereas simpler pyrimidines (e.g., 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine) are synthetically less demanding .
Research Implications and Gaps
- Pharmacological Potential: The structural resemblance to kinase-inhibiting thieno-pyrimidines and antimicrobial chromeno-pyrimidines warrants further investigation into the target compound’s bioactivity.
- Optimization Challenges : Chlorine at position 8 may necessitate derivatization (e.g., introducing solubilizing groups) to improve pharmacokinetics.
Biological Activity
8-Chloropyrido[2,3-d]pyridazin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula : CHClN
CAS Number : 2843-73-4
Structural Characteristics :
- Contains a pyridazine ring fused to a pyridine ring.
- Features a chlorine atom at the 8th position and an amine group at the 5th position.
The unique structure of 8-Chloropyrido[2,3-d]pyridazin-5-amine allows for various chemical interactions, making it a subject of interest in drug development.
Biological Activities
Research indicates that 8-Chloropyrido[2,3-d]pyridazin-5-amine exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been identified as a potential enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation. Its mechanism typically involves binding to specific molecular targets to inhibit their activity.
- Receptor Modulation : It may also modulate receptor functions, which can affect various biological processes such as immune responses and cell signaling pathways.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of 8-Chloropyrido[2,3-d]pyridazin-5-amine typically involves several steps that may include the formation of intermediates through various chemical reactions. Common synthetic routes include:
- Formation of Pyridazine Ring : Utilizing starting materials that can undergo cyclization.
- Chlorination : Introduction of the chlorine atom at the appropriate position.
- Amine Functionalization : Adding the amine group to create the final product.
These methods highlight its accessibility for research and industrial applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of 8-Chloropyrido[2,3-d]pyridazin-5-amine:
- Anticancer Studies : A study demonstrated that derivatives of this compound significantly reduced cancer cell viability in vitro. The research suggested that these compounds inhibit specific pathways involved in tumor growth, indicating their potential as anticancer agents .
- Antimicrobial Research : Another study focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited high antibacterial potency against various pathogens. This suggests that 8-Chloropyrido[2,3-d]pyridazin-5-amine may share similar properties .
Table 2: Case Study Overview
Q & A
Q. What are the optimal synthetic routes for 8-chloropyrido[2,3-d]pyridazin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation of pyridopyridazine precursors or cross-coupling reactions. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can react with aminopyridines under optimized conditions (e.g., triethylamine as base, 60–80°C, 1–3 hours) to form chloro-dithiazolylidene intermediates, which may be adapted for chloropyrido-pyridazine synthesis . Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using 5-aminopyridazine boronic esters and chlorinated partners is another viable route, requiring careful control of solvent (DME/H₂O) and temperature (150°C) .
Q. How should researchers characterize the purity and structural integrity of 8-chloropyrido[2,3-d]pyridazin-5-amine?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ring fusion.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area-under-curve) .
- X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition.
- Avoid prolonged exposure to light or moisture, as the chloro and amine groups may hydrolyze or oxidize.
- Monitor pH in aqueous solutions; acidic conditions (pH < 5) can protonate the pyridazine ring, altering reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 8-chloropyrido[2,3-d]pyridazin-5-amine derivatives for CNS drug discovery?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., –CF₃) at position 8 to enhance blood-brain barrier penetration .
- Assay design : Use in vitro dopamine D₂/D₃ receptor binding assays (radioligand displacement) to evaluate antipsychotic potential. Compare with clozapine analogs to mitigate agranulocytosis risks .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with serotonin 5-HT₂A receptors .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproduce assays : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 8-chloropyrido[2,3-d]pyridazin-5-amine?
- Methodological Answer :
- Directing groups : Use –NH₂ at position 5 to direct electrophiles to position 7 via resonance effects.
- Lewis acid catalysis : Employ FeCl₃ or AlCl₃ to stabilize transition states during nitration or sulfonation .
- Computational guidance : DFT calculations (Gaussian 16) predict charge distribution to identify reactive sites .
Critical Research Gaps & Future Directions
- Toxicity profiling : Limited data on hepatotoxicity or genotoxicity; prioritize Ames tests and micronucleus assays .
- Applications in materials science : Explore use as a ligand for luminescent metal complexes (e.g., Ir(III) for OLEDs) .
Disclaimer : All methodologies assume compliance with institutional safety protocols. Avoid extrapolating in vitro results to in vivo systems without pharmacokinetic validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
